molecular formula C18H16N4O2S B2360040 6-(4-Methoxyphenyl)-3-[(3-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 874463-80-6

6-(4-Methoxyphenyl)-3-[(3-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B2360040
CAS No.: 874463-80-6
M. Wt: 352.41
InChI Key: WZSFCJDNLVKBHZ-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-3-[(3-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyphenyl)-3-[(3-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with hydrazine hydrate.

    Formation of the Thiadiazole Ring: The triazole intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring.

    Substitution Reactions: The final compound is obtained by introducing the 4-methoxyphenyl and m-tolyloxy groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: Reduction reactions may target the triazole or thiadiazole rings, potentially leading to ring-opening or hydrogenation.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

Biological Activities

The compound has been studied for various biological activities including:

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of both gram-positive and gram-negative bacteria as well as fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

MicroorganismActivity
Staphylococcus aureusInhibited
Escherichia coliInhibited
Aspergillus nigerInhibited

Antitumor Activity

6-(4-Methoxyphenyl)-3-[(3-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential as an antitumor agent. Studies have indicated that structural modifications can enhance its efficacy against various cancer cell lines by inhibiting tubulin polymerization and disrupting mitotic processes .

Antiviral Properties

Recent investigations into related compounds have demonstrated antiviral effects against several viruses. These effects are attributed to the ability of the compounds to interfere with viral replication processes. The structure-activity relationship (SAR) suggests that specific modifications can optimize antiviral activity against different viral strains .

Case Studies

Several studies have documented the synthesis and biological evaluation of thiadiazole derivatives:

  • Synthesis and Evaluation : A study published in the International Journal of Pharmaceutical Sciences synthesized new thiadiazole derivatives and evaluated their antibacterial and antifungal activities using standard methods such as the disc diffusion technique. The results indicated promising antimicrobial activity against tested strains .
  • Antitumor Mechanism : Another study explored the antitumor mechanism of similar triazole derivatives. It was found that these compounds could inhibit tubulin polymerization in cancer cells, leading to apoptosis and reduced cell viability in vitro .

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)-3-[(3-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Methoxyphenyl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(4-Methoxyphenyl)-3-(benzyloxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

Compared to similar compounds, 6-(4-Methoxyphenyl)-3-[(3-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may exhibit unique biological activities or chemical reactivity due to the presence of the m-tolyloxy group. This structural variation can influence its binding affinity to molecular targets and its overall pharmacokinetic properties.

Biological Activity

6-(4-Methoxyphenyl)-3-[(3-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound belonging to the class of 1,2,4-triazole and thiadiazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. This article reviews the biological activity of this specific compound based on available research findings and case studies.

Chemical Structure and Properties

The chemical formula of the compound is C21H18N6O2SC_{21}H_{18}N_{6}O_{2}S, with a molecular weight of 418.48 g/mol. The structure features a triazole ring fused with a thiadiazole moiety, which enhances its biological activity.

Antimicrobial Activity

Research indicates that compounds containing the triazole-thiadiazole scaffold exhibit significant antimicrobial properties. For instance:

  • Study Findings : A study evaluated various derivatives of 1,3,4-thiadiazole and reported that certain analogs showed promising activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Mechanism : The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

  • Cell Lines Tested : The compound was tested against various cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and H460 (lung cancer).
  • Results : It demonstrated IC50 values ranging from 0.74 to 10.0 μg/mL across different cell lines. Notably, it showed an IC50 value of 3.29 μg/mL against HCT116 cells .
Cell LineIC50 Value (μg/mL)
MCF-70.52
HCT1163.29
H46010.0

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been documented:

  • Research Insights : Mathew et al. synthesized several derivatives and found that some exhibited significant anti-inflammatory effects in animal models .
  • Mechanism : These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity:

  • Experimental Evidence : In studies involving animal models of epilepsy, certain derivatives showcased potential anticonvulsant properties by modulating neurotransmitter levels .

Case Studies

  • Case Study on Anticancer Activity :
    • Researchers synthesized a series of triazolo-thiadiazole derivatives and tested their efficacy against multiple cancer cell lines.
    • The most potent derivative exhibited an IC50 value of 0.20 μM against L1210 mouse leukemia cells .
  • Case Study on Antimicrobial Efficacy :
    • A comparative study evaluated the antimicrobial efficacy of various thiadiazole derivatives.
    • The compound showed superior activity against E. coli compared to standard antibiotics .

Properties

IUPAC Name

6-(4-methoxyphenyl)-3-[(3-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S/c1-12-4-3-5-15(10-12)24-11-16-19-20-18-22(16)21-17(25-18)13-6-8-14(23-2)9-7-13/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZSFCJDNLVKBHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NN=C3N2N=C(S3)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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